molecular formula C15H13BrClN3O2S B251193 N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide

N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B251193
M. Wt: 414.7 g/mol
InChI Key: ZBORWMGMPYPADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide, also known as BMS-582949, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, a derivative of the specified compound, have shown potential as antibacterial agents against gram-negative and gram-positive bacteria. They also exhibit moderate inhibitory effects on α-chymotrypsin enzyme. Molecular docking and bioactivity data indicated significant antibacterial activity and moderate anti-enzymatic potential (Siddiqui et al., 2014).

Antibacterial and Enzyme Inhibition

  • Different N-substituted derivatives of this compound were synthesized and evaluated for their antibacterial and anti-enzymatic potential. Some derivatives showed good inhibitor activity against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Vibrational Spectroscopy and Pharmacokinetics

  • A related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, was characterized using vibrational spectroscopy techniques. The study included density functional theory calculations, natural bond orbital analysis, and Hirshfeld surface analysis to understand the molecular interactions and pharmacokinetic properties (Jenepha Mary et al., 2022).

Enzyme Inhibitory Activities

  • Synthesized compounds containing benzodioxane and acetamide moieties, related to the requested compound, were tested for their enzyme inhibitory activities. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

properties

Molecular Formula

C15H13BrClN3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H13BrClN3O2S/c1-9-10(16)6-7-13(18-9)19-15(23)20-14(21)8-22-12-5-3-2-4-11(12)17/h2-7H,8H2,1H3,(H2,18,19,20,21,23)

InChI Key

ZBORWMGMPYPADV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide
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N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide
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N-[[(5-bromo-6-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-2-(2-chlorophenoxy)acetamide

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